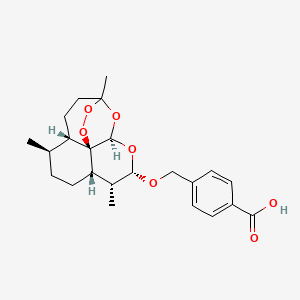

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

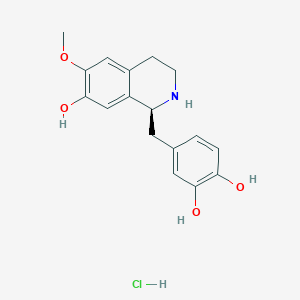

This compound belongs to the class of 1,4-dihydropyridines, which are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound incorporates various functional groups that may confer unique chemical and physical properties.

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine compounds often involves the Hantzsch reaction, a multi-component condensation process. For example, a similar compound was synthesized from ethyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate and methyl 2-(2-chlorobenzylidene)acetoacetate, showcasing the utility of the Hantzsch reaction in constructing complex dihydropyridine structures (He Liu & Yaqing Feng, 2005).

Molecular Structure Analysis

The molecular structure of dihydropyridines can vary significantly. The dihydropyridine ring is not always planar; for instance, it may adopt a boat conformation. The spatial arrangement of substituents around the dihydropyridine core, such as the orientation of chlorophenyl rings, can influence the molecule's overall geometry and its interactions with biological targets (Jian-feng Yu et al., 2013).

Chemical Reactions and Properties

Dihydropyridines are reactive towards various agents and can undergo transformations such as the three-component condensation. These reactions can lead to the formation of new dihydropyridine derivatives with potential for further chemical modifications (S. Krivokolysko et al., 1990).

Physical Properties Analysis

The physical properties of dihydropyridines, such as solubility and crystallinity, can be influenced by their molecular structure. For example, the presence of ethoxy groups and chlorophenyl rings may affect the compound's solubility in various solvents and its ability to form crystals suitable for X-ray diffraction studies (Hu Yang, 2009).

Chemical Properties Analysis

The chemical behavior of dihydropyridines is determined by their functional groups. For instance, the ethoxycarbonyl and methoxycarbonyl groups can participate in reactions typical for esters, while the dihydropyridine core itself is prone to redox reactions, which is fundamental for their biological activity as calcium channel blockers (D. Alker, S. Campbell, & P. Cross, 1991).

Applications De Recherche Scientifique

1,4-Dihydropyridines in Scientific Research

1,4-Dihydropyridines (DHPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological activities and applications in synthetic organic chemistry. These compounds serve as a crucial skeleton in many drugs and are also used as starting materials in synthetic organic chemistry due to their presence in biological applications.

Synthesis and Applications

Recent research has focused on developing efficient and environmentally friendly methods for synthesizing bioactive 1,4-dihydropyridines. The Hantzsch Condensation reaction is primarily utilized for this purpose, highlighting the importance of atom economy reactions. These methodologies aim to prepare 1,4-DHPs that can be further used to synthesize more biologically active compounds by comparing their structure-activity relationships (SARs) (H. S. Sohal, 2021).

Environmental Impact and Treatment

The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed. Chlorophenols exhibit moderate toxic effects on both mammalian and aquatic life. Their persistence and bioaccumulation potential are of particular concern, emphasizing the need for efficient wastewater treatment options to mitigate their release into the environment. Advanced biological processes and granular activated carbon have been shown to effectively remove these compounds from wastewater, achieving up to 80-90% removal efficiency (K. Krijgsheld & A. D. Gen, 1986), (L. Goodwin et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway will involve the condensation of 2,2-diethoxy-ethanol with 3-ethyl-5-methyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde, followed by reduction and subsequent reaction with 2-chlorophenyl magnesium bromide. The final product will be obtained by reacting the resulting intermediate with ethyl chloroformate.", "Starting Materials": [ "3-ethyl-5-methyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde", "2,2-diethoxy-ethanol", "magnesium", "2-chlorophenyl magnesium bromide", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2,2-diethoxy-ethanol with 3-ethyl-5-methyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde in the presence of a catalyst to form the corresponding dihydropyridine.", "Step 2: Reduction of the dihydropyridine with a reducing agent such as magnesium to form the corresponding dihydropyridine alcohol.", "Step 3: Reaction of the dihydropyridine alcohol with 2-chlorophenyl magnesium bromide to form the corresponding Grignard reagent.", "Step 4: Addition of the Grignard reagent to the dihydropyridine alcohol to form the corresponding intermediate.", "Step 5: Reaction of the intermediate with ethyl chloroformate to form the final product." ] } | |

Numéro CAS |

103094-30-0 |

Formule moléculaire |

C24H32ClNO7 |

Poids moléculaire |

481.96638 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

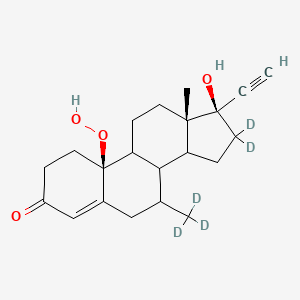

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)